[1-(2-Ethyl-4-methyl-1,3-thiazol-5-yl)ethyl](methyl)amine
CAS No.: 1248732-16-2
Cat. No.: VC3059184
Molecular Formula: C9H16N2S
Molecular Weight: 184.3 g/mol
* For research use only. Not for human or veterinary use.
amine - 1248732-16-2](/images/structure/VC3059184.png)
Specification
CAS No. | 1248732-16-2 |
---|---|
Molecular Formula | C9H16N2S |
Molecular Weight | 184.3 g/mol |
IUPAC Name | 1-(2-ethyl-4-methyl-1,3-thiazol-5-yl)-N-methylethanamine |
Standard InChI | InChI=1S/C9H16N2S/c1-5-8-11-7(3)9(12-8)6(2)10-4/h6,10H,5H2,1-4H3 |
Standard InChI Key | BXKICDINHVGKIJ-UHFFFAOYSA-N |
SMILES | CCC1=NC(=C(S1)C(C)NC)C |
Canonical SMILES | CCC1=NC(=C(S1)C(C)NC)C |
Introduction
Structural Identification and Basic Properties
1-(2-Ethyl-4-methyl-1,3-thiazol-5-yl)ethylamine, also known as 1-(2-ethyl-4-methyl-1,3-thiazol-5-yl)-N-methylethanamine, is a thiazole derivative with a molecular formula of C₉H₁₆N₂S . The compound features a thiazole ring with ethyl and methyl substituents at positions 2 and 4, respectively, and an ethyl-methylamine group at position 5. The structural composition indicates a heterocyclic compound containing sulfur and nitrogen atoms in the thiazole ring, which contributes to its chemical behavior and potential biological activity.
The compound has been cataloged in chemical databases with specific identifiers that allow for its precise identification and differentiation from similar compounds. These identifiers serve as crucial reference points for researchers and chemists working with this compound in various applications. The presence of specific functional groups, including the thiazole ring and the methylamine moiety, determines the reactivity patterns and possible interactions with biological systems.
Table 1: Basic Identification Data for 1-(2-Ethyl-4-methyl-1,3-thiazol-5-yl)ethylamine
Parameter | Value |
---|---|
Common Name | 1-(2-ethyl-4-methyl-1,3-thiazol-5-yl)-N-methylethanamine |
Molecular Formula | C₉H₁₆N₂S |
CID (PubChem) | 54594887 |
SMILES Notation | CCC1=NC(=C(S1)C(C)NC)C |
InChI | InChI=1S/C9H16N2S/c1-5-8-11-7(3)9(12-8)6(2)10-4/h6,10H,5H2,1-4H3 |
InChIKey | BXKICDINHVGKIJ-UHFFFAOYSA-N |
Structural Characteristics and Related Compounds
The structure of 1-(2-Ethyl-4-methyl-1,3-thiazol-5-yl)ethylamine incorporates a thiazole ring, which is a five-membered heterocyclic ring containing a sulfur atom and a nitrogen atom. The thiazole core is widely recognized in medicinal chemistry for its versatility and presence in many bioactive compounds. The specific substitution pattern in this compound creates a unique electronic distribution and steric environment that can influence its chemical reactivity and potential biological interactions.
When comparing the target compound with structurally related thiazoles, we can observe similarities and differences that provide insights into its potential properties. For instance, the compound METHYL-[2-(4-METHYL-THIAZOL-5-YL)-ETHYL]-AMINE (CAS: 55496-62-3) shares the methylamine group attached to a thiazole ring but differs in the position and nature of other substituents . Similarly, 1-(2-Ethyl-4-methyl-1,3-thiazol-5-yl)ethan-1-one (CAS: 1249043-91-1) maintains the same thiazole ring with identical substitution at positions 2 and 4 but contains a ketone rather than a methylamine at position 5 .
These structural relationships suggest potential synthetic pathways and may provide clues about the compound's chemical behavior, particularly in reactions involving the thiazole ring or the amine functionality. The specific arrangement of substituents on the thiazole ring can significantly influence the electronic properties of the compound, affecting its reactivity, stability, and potential interactions with biological targets.
Physical and Chemical Properties
Based on its molecular structure, 1-(2-Ethyl-4-methyl-1,3-thiazol-5-yl)ethylamine is expected to exhibit certain physical and chemical properties characteristic of thiazole derivatives with amine functionalities. While specific experimental data for this exact compound is limited in the available literature, properties can be estimated based on structural analysis and comparisons with similar compounds.
The molecular weight of 1-(2-Ethyl-4-methyl-1,3-thiazol-5-yl)ethylamine is calculated based on its molecular formula C₉H₁₆N₂S. The presence of the thiazole ring typically confers some degree of aromaticity, while the amine group would contribute to the compound's basicity and potential for hydrogen bonding. These characteristics would influence its solubility profile, with likely moderate solubility in organic solvents and potentially limited solubility in water.
Table 2: Estimated Physical and Chemical Properties
Property | Estimated Value/Characteristic |
---|---|
Molecular Weight | 184.30 g/mol (calculated from C₉H₁₆N₂S) |
Physical State | Likely a solid at room temperature |
Solubility | Probably soluble in organic solvents (ethanol, methanol, DMSO); limited water solubility |
Functional Groups | Thiazole ring, secondary amine |
Chemical Reactivity | Potential for nucleophilic reactions at the amine nitrogen; electrophilic substitution on the thiazole ring may be influenced by existing substituents |
It's worth noting that the thiazole ring in this compound contains substituents at positions 2, 4, and 5, which would impact its electronic distribution and reactivity. The ethyl group at position 2 and methyl group at position 4 would contribute electron density to the ring through inductive effects, potentially affecting the reactivity of the ring system in various chemical transformations.
Synthetic Approach | Key Intermediates | Potential Reagents |
---|---|---|
Reductive Amination | 1-(2-Ethyl-4-methyl-1,3-thiazol-5-yl)ethan-1-one | Methylamine, reducing agent (NaBH₃CN or H₂/Pd) |
Hantzsch Thiazole Synthesis | Appropriately substituted α-haloketone and thiourea/thioamide | Various catalysts and reaction conditions |
Modification of Existing Thiazoles | Similar thiazole derivatives | Functional group interconversions, selective reduction |
While these synthetic routes are speculative without specific experimental verification for the target compound, they represent plausible approaches based on established methods in heterocyclic chemistry. The choice of synthetic route would depend on various factors, including the availability of starting materials, desired scale, and specific requirements for purity and yield.
It's important to note that these potential activities are speculative and would require experimental verification through bioassays and structure-activity relationship studies. The specific biological activity of 1-(2-Ethyl-4-methyl-1,3-thiazol-5-yl)ethylamine would depend on its precise three-dimensional structure, electronic properties, and interactions with biological systems.
Analytical Methods for Identification and Characterization
Accurate identification and characterization of 1-(2-Ethyl-4-methyl-1,3-thiazol-5-yl)ethylamine would typically involve a combination of spectroscopic and analytical techniques. These methods provide valuable information about the compound's structure, purity, and physical properties, which are essential for research and development purposes.
Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H-NMR and ¹³C-NMR, would be instrumental in confirming the structure of this compound. Based on its molecular structure, characteristic signals would be expected for the thiazole ring protons, the methyl and ethyl groups, and the methylamine moiety. Mass spectrometry would provide accurate molecular weight information and fragmentation patterns unique to this compound.
Other analytical techniques such as infrared (IR) spectroscopy, ultraviolet-visible (UV-Vis) spectroscopy, and elemental analysis would provide complementary information about functional groups, electronic transitions, and elemental composition, respectively. For applications in biological or pharmaceutical research, additional methods such as high-performance liquid chromatography (HPLC) might be employed to assess purity and stability.
Table 5: Key Analytical Methods for Characterization
Analytical Technique | Information Provided | Expected Characteristics for 1-(2-Ethyl-4-methyl-1,3-thiazol-5-yl)ethylamine |
---|---|---|
¹H-NMR Spectroscopy | Proton environments and connectivity | Signals for thiazole C4-CH₃, C2-CH₂CH₃, CH₃NH-, and CH₃CH- protons |
¹³C-NMR Spectroscopy | Carbon environments | Signals for thiazole ring carbons, methyl and ethyl carbons, and the carbon bearing the amine |
Mass Spectrometry | Molecular weight and fragmentation pattern | Molecular ion at m/z 184 (calculated), characteristic fragmentation patterns |
IR Spectroscopy | Functional group identification | Bands for N-H stretching, C-H stretching, C=N and C=C in thiazole ring |
Element Analysis | Empirical formula confirmation | Percentages of C, H, N, and S corresponding to C₉H₁₆N₂S |
Research on similar thiazole derivatives has utilized these analytical techniques for structural confirmation. For instance, in studies of various thiazole derivatives, researchers have employed IR, MS, and NMR spectroscopy to elucidate structures and confirm synthetic products . Similar approaches would be applicable for the characterization of 1-(2-Ethyl-4-methyl-1,3-thiazol-5-yl)ethylamine.
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